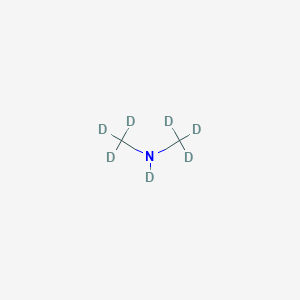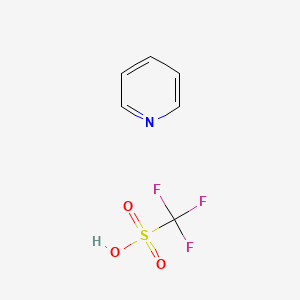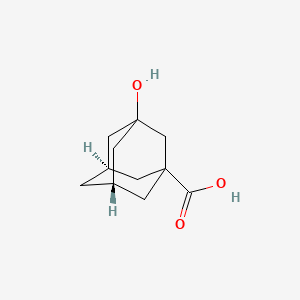
1-Carboxy-3-adamantanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : L'acide 1-carboxy-3-adamantanol peut être synthétisé par plusieurs méthodes. Une approche courante implique l'hydroxylation de dérivés de l'adamantane. Par exemple, la préparation du 3-amino-1-adamantanol implique la réaction de l'amantadine avec de l'acide sulfurique et de l'acide nitrique dans un réacteur microcanal à des températures comprises entre 45 et 90 °C. Le mélange réactionnel est ensuite refroidi dans de l'eau glacée et le pH est ajusté pour obtenir le produit souhaité .
Méthodes de production industrielle : La production industrielle de l'acide this compound implique généralement des processus continus, efficaces et sûrs. Ces méthodes sont conçues pour minimiser le risque de réactions violentes et réduire la consommation de matières premières. L'utilisation de la technologie des microréacteurs permet un contrôle précis des conditions réactionnelles, conduisant à des rendements élevés et une qualité de produit stable .
Analyse Des Réactions Chimiques
Types de réactions : L'acide 1-carboxy-3-adamantanol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Une réaction notable est la réaction de Koch-Haaf, où les adamantanol sont carbonylés avec de l'acide formique en présence d'un acide fort pour former des acides carboxyliques .
Réactifs et conditions courants :
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre.
Substitution : Halogénation à l'aide de brome ou de chlore en présence d'un catalyseur.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés adamantanes substitués, tels que l'acide 1-adamantanecarboxylique et l'adamantane-1,3,5-triol .
Applications de la recherche scientifique
L'acide this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques et de polymères complexes.
Industrie : Utilisé dans la production de carburants énergétiques, de matériaux thermostables et de polymères de type diamant.
Mécanisme d'action
Le mécanisme d'action de l'acide this compound implique son interaction avec diverses cibles et voies moléculaires. La structure unique du composé lui permet de former des complexes stables avec les enzymes et les récepteurs, modulant leur activité. Par exemple, ses groupes hydroxyle et carboxyle peuvent participer à des liaisons hydrogène et à des interactions électrostatiques, influençant l'activité biologique du composé .
Applications De Recherche Scientifique
1-Carboxy-3-adamantanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Carboxy-3-adamantanol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with enzymes and receptors, modulating their activity. For example, its hydroxyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
L'acide 1-carboxy-3-adamantanol peut être comparé à d'autres dérivés de l'adamantane, tels que :
1,3-Déhydroadamantane (1,3-DHA) : Connu pour sa grande réactivité et son utilisation dans la synthèse de dérivés adamantanes fonctionnels.
Acide 3-hydroxyadamantane-1-acétique : Un autre dérivé présentant des caractéristiques structurales similaires mais une réactivité et des applications différentes.
Adamantane-1,3,5-triol : Un dérivé triol présentant des propriétés et des applications uniques dans la synthèse organique.
Le caractère unique de l'acide this compound réside dans la combinaison de ses groupes hydroxyle et carboxyle, qui confèrent une réactivité chimique et une activité biologique distinctes par rapport aux autres dérivés de l'adamantane.
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
(5S,7R)-3-hydroxyadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13)/t7-,8+,10?,11? |
Clé InChI |
CJJMAWPEZKYJAP-JZVMUCMXSA-N |
SMILES isomérique |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)C(=O)O |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


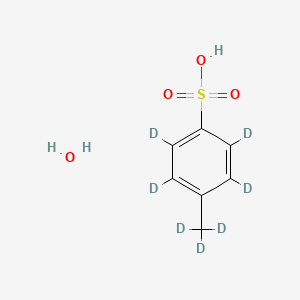


![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)
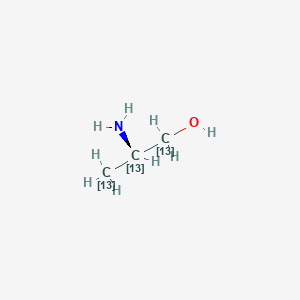
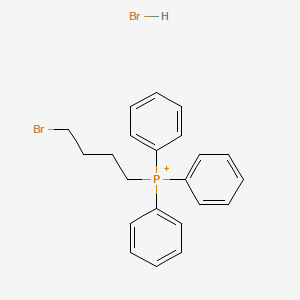

![(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B12059933.png)
![Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt](/img/structure/B12059938.png)
